molecular formula C22H15N3O2 B3102111 4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid CAS No. 1415258-35-3

4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid

Cat. No.: B3102111
CAS No.: 1415258-35-3
M. Wt: 353.4 g/mol
InChI Key: OIFUNGVYMIXSFG-UHFFFAOYSA-N
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Description

4-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyridine ring system. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its unique structure allows for diverse applications in scientific research and industrial processes.

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to benzoic acid , it can be inferred that it may share some of the biochemical properties of benzoic acid. Benzoic acid is known to participate in various biochemical reactions, particularly those involving carboxyl group interactions

Cellular Effects

Benzoic acid, a structurally similar compound, is known to have antimicrobial properties and can affect cellular processes in bacteria

Molecular Mechanism

Benzoic acid, a structurally similar compound, is known to exert its effects through various mechanisms, including the inhibition of enzymes that control the acetic acid metabolism and oxidative phosphorylation in bacteria

Dosage Effects in Animal Models

Studies on benzoic acid have shown that it can improve the performance of young pigs when supplemented in their diet

Metabolic Pathways

Benzoic acid, a structurally similar compound, is known to be involved in various metabolic pathways, including those related to the metabolism of aromatic compounds

Transport and Distribution

Studies on benzoic acid have shown that its distribution coefficient varies with pH, suggesting that it may be transported and distributed differently under different pH conditions

Subcellular Localization

Studies on the enzyme responsible for the biosynthesis of the volatile ester methylbenzoate in snapdragon flowers, which involves benzoic acid, have shown that it is a cytosolic enzyme This suggests that benzoic acid and its derivatives may also be located in the cytosol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the coupling of pyridine derivatives through catalytic processes such as Suzuki coupling, Stille coupling, or Negishi coupling. These reactions often require palladium or nickel catalysts, along with appropriate ligands and bases to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the pyridine rings, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is unique due to its multiple pyridine rings, which enhance its ability to form stable and diverse metal complexes. This makes it particularly valuable in the development of advanced materials and catalysts.

Properties

IUPAC Name

4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2/c26-22(27)16-7-5-15(6-8-16)19-11-20(17-3-1-9-23-13-17)25-21(12-19)18-4-2-10-24-14-18/h1-14H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFUNGVYMIXSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=N2)C3=CN=CC=C3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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